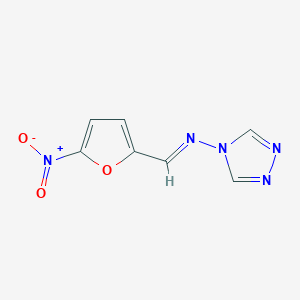
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, also known as CQAS, is a chemical compound that has been widely used in scientific research for its unique properties. CQAS is a sulfonamide derivative that has been synthesized and studied extensively due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate is not fully understood. It is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes or proteins. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its unique properties. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells. In addition, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a potential candidate for the development of new drugs. However, one limitation of using 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. One potential area of research is the development of new drugs based on the compound's anti-tumor and anti-bacterial properties. Another area of research is the development of new fluorescent probes for the detection of metal ions in biological samples. In addition, further studies are needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity. Overall, the study of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has the potential to lead to new insights into the biology of cells and the development of new drugs.
Conclusion
In conclusion, 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, or 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. The compound has been synthesized and studied extensively for its potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-bacterial research. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. Further research is needed to fully understand the mechanism of action of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate and its potential toxicity.
Synthesis Methods
The synthesis of 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate involves the reaction of 8-chloroquinoline with 4-aminobenzenesulfonamide in the presence of acetic anhydride. The resulting product is purified and recrystallized to obtain 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate has also been used as a fluorescent probe for the detection of metal ions in biological samples. The compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion homeostasis in cells.
properties
Product Name |
5-Chloro-8-quinolinyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molecular Formula |
C17H13ClN2O4S |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C17H13ClN2O4S/c1-11(21)20-12-4-6-13(7-5-12)25(22,23)24-16-9-8-15(18)14-3-2-10-19-17(14)16/h2-10H,1H3,(H,20,21) |
InChI Key |
AAJJJQPGWIENPK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




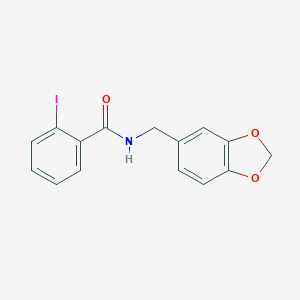
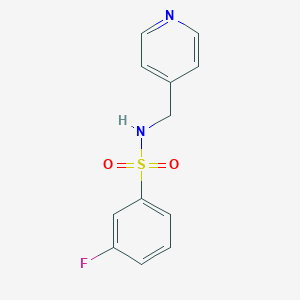


![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
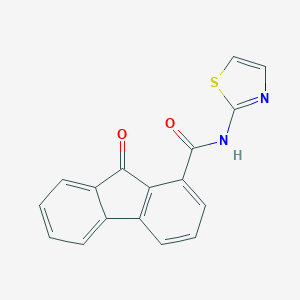
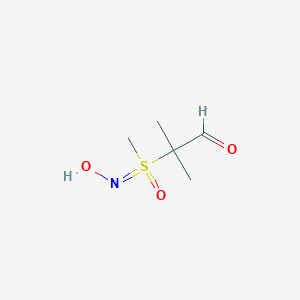
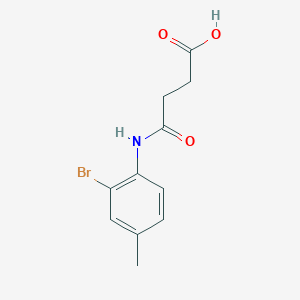
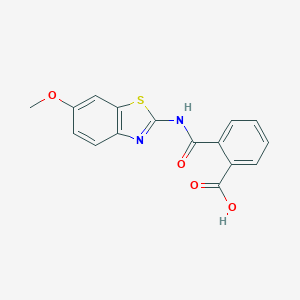
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)
